Boc-Gln-Gly-Arg-AMC HCl: A Technical Guide for Researchers
Boc-Gln-Gly-Arg-AMC HCl: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Overview of the Fluorogenic Protease Substrate Boc-Gln-Gly-Arg-AMC HCl for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Boc-Gln-Gly-Arg-AMC HCl, a fluorogenic substrate critical for the study of serine proteases, particularly coagulation factor XIIa and trypsin. This document outlines the substrate's chemical properties, mechanism of action, and applications in enzyme kinetics and inhibitor screening, supported by detailed experimental protocols and data presentations.
Chemical Identity and Properties
Boc-Gln-Gly-Arg-AMC HCl is a synthetic tripeptide composed of glutamine, glycine, and arginine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter molecule. The hydrochloride salt enhances the compound's solubility and stability.
| Property | Value |
| Full Name | tert-butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine-7-amido-4-methylcoumarin hydrochloride |
| Abbreviation | Boc-QGR-AMC HCl |
| Molecular Formula | C₂₈H₄₀N₈O₈ · HCl |
| Molecular Weight | 653.14 g/mol [1] |
| CAS Number | 133448-21-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Principle of Action: A Fluorogenic Reporter System
Boc-Gln-Gly-Arg-AMC HCl functions as a highly sensitive tool for detecting protease activity through a process of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact form, the AMC fluorophore is quenched by the neighboring peptide, resulting in minimal fluorescence. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety by a target protease, the fluorescent 7-Amino-4-methylcoumarin is released.[2] This liberation leads to a significant increase in fluorescence intensity, which can be monitored in real-time to quantify enzyme activity.
The spectral properties of the released AMC are crucial for its detection:
| Spectral Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~360-380 |
| Emission Maximum (λem) | ~440-460 |
Applications in Research and Drug Discovery
The specificity of the Gln-Gly-Arg sequence makes this substrate particularly useful for assaying the activity of trypsin and coagulation factor XIIa.[1][2] Its applications are pivotal in various stages of research and drug development:
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Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) to characterize enzyme-substrate interactions.
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Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.
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Protease Activity Profiling: Quantifying the activity of specific proteases in complex biological samples like cell lysates and plasma.
Quantitative Data: Enzyme Kinetics
While specific kinetic constants for Boc-Gln-Gly-Arg-AMC HCl are highly dependent on experimental conditions (e.g., pH, temperature, buffer composition) and should be determined empirically, data for similar substrates can provide a valuable reference. The following table includes kinetic data for a closely related substrate, Boc-Gln-Ala-Arg-MCA, with trypsin.
| Enzyme | Substrate | K_m (µM) | V_max (nmol/L·min⁻¹) |
| Trypsin (bovine pancreas) | Boc-Gln-Ala-Arg-MCA | 5.99[3] | 35,270[3] |
Note: It is strongly recommended that researchers determine the K_m and k_cat values for Boc-Gln-Gly-Arg-AMC HCl under their specific assay conditions for accurate data interpretation.
Signaling Pathway: The Intrinsic Coagulation Cascade
Boc-Gln-Gly-Arg-AMC HCl is an important tool for studying the intrinsic pathway of the coagulation cascade, which is initiated by the activation of Factor XII to Factor XIIa. Factor XIIa then proceeds to activate Factor XI, setting off a cascade of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot.
Experimental Protocols
The following protocols provide a general framework for using Boc-Gln-Gly-Arg-AMC HCl in enzyme activity and inhibitor screening assays. Optimization for specific enzymes and experimental conditions is recommended.
Enzyme Activity Assay
This protocol details the steps for determining the kinetic parameters of a protease.
Materials:
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Boc-Gln-Gly-Arg-AMC HCl
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Purified protease (e.g., Factor XIIa, Trypsin)
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Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
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Anhydrous DMSO
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Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
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Prepare a 10 mM stock solution of Boc-Gln-Gly-Arg-AMC HCl in DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare serial dilutions of the substrate stock solution in Assay Buffer. A typical concentration range for K_m determination is 0.1 to 10 times the expected K_m.
-
Prepare a working solution of the purified enzyme in Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate.
-
Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360-380 nm) and emission (~440-460 nm) wavelengths.
-
Monitor the increase in fluorescence intensity kinetically over a set period (e.g., 30 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
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Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Inhibitor Screening Assay
This protocol is designed to determine the potency (e.g., IC₅₀) of a test compound.
Materials:
-
Same as for the Enzyme Activity Assay
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Test inhibitor compound
Procedure:
-
Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a working solution of the enzyme in Assay Buffer.
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Prepare a working solution of Boc-Gln-Gly-Arg-AMC HCl in Assay Buffer. The concentration should ideally be at or near the K_m value for the enzyme.
-
Add 25 µL of each inhibitor dilution to triplicate wells of a 96-well plate. Include controls for 0% inhibition (vehicle only) and 100% inhibition (no enzyme or a known potent inhibitor).
-
Add 25 µL of the enzyme working solution to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Monitor the fluorescence kinetically as described in the enzyme activity assay.
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
